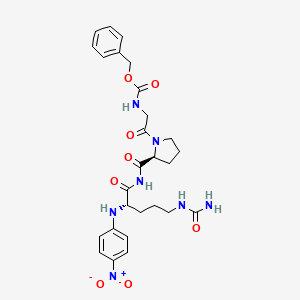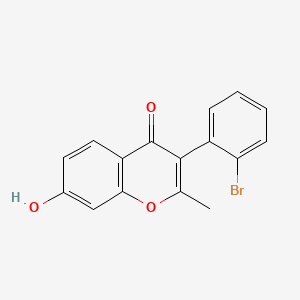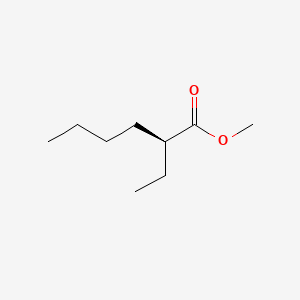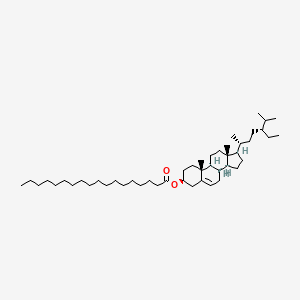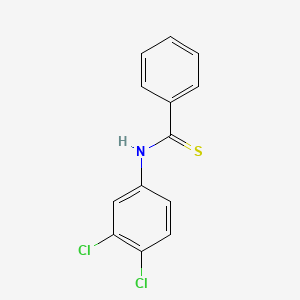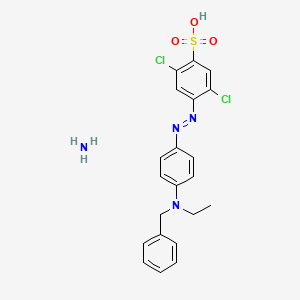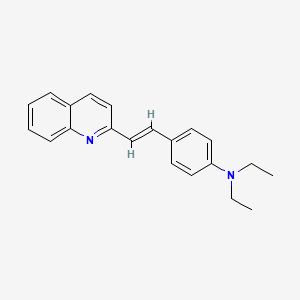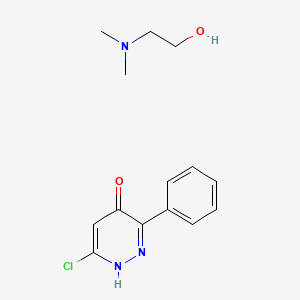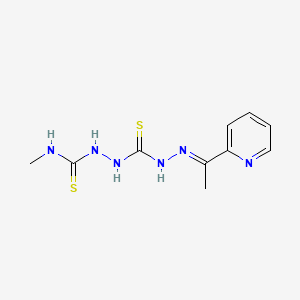
Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is a complex azo compound that features a copper ion coordinated with a sulfonated azo dye. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications due to their vibrant colors and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction .
Industrial Production Methods
Industrial production of azo compounds, including Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-), often involves large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. Catalysts such as palladium or molecular iodine may be used to enhance the efficiency of the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and oxidized azo derivatives .
Wissenschaftliche Forschungsanwendungen
Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of colored materials and textiles
Wirkmechanismus
The mechanism of action of Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) involves its interaction with molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the electronic structure of the compound, affecting its color and reactivity. The copper ion plays a crucial role in stabilizing the structure and enhancing its chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl Orange: Another azo dye with similar structural features but different substituents.
Congo Red: A bis-azo dye with different applications and properties.
Sudan III: An azo dye used for staining and coloring purposes
Uniqueness
Hydrogen (3-((1-(anilinocarbonyl)-2-oxopropyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-) is unique due to its specific combination of functional groups and the presence of a copper ion, which imparts distinct chemical and physical properties compared to other azo dyes .
Eigenschaften
CAS-Nummer |
85883-84-7 |
|---|---|
Molekularformel |
C16H16CuN3O6S+ |
Molekulargewicht |
441.9 g/mol |
IUPAC-Name |
3-[[(Z)-4-anilino-2-hydroxy-4-oxobut-2-enyl]diazenyl]-4-hydroxybenzenesulfonic acid;copper;hydron |
InChI |
InChI=1S/C16H15N3O6S.Cu/c20-12(8-16(22)18-11-4-2-1-3-5-11)10-17-19-14-9-13(26(23,24)25)6-7-15(14)21;/h1-9,20-21H,10H2,(H,18,22)(H,23,24,25);/p+1/b12-8-,19-17?; |
InChI-Schlüssel |
ZYZOBPRIPGCGOH-KJRSBNFTSA-O |
Isomerische SMILES |
[H+].C1=CC=C(C=C1)NC(=O)/C=C(/CN=NC2=C(C=CC(=C2)S(=O)(=O)O)O)\O.[Cu] |
Kanonische SMILES |
[H+].C1=CC=C(C=C1)NC(=O)C=C(CN=NC2=C(C=CC(=C2)S(=O)(=O)O)O)O.[Cu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




